molecular formula C7H7N3 B8670746 pyrrolo[3,2-b]pyridin-1-amine

pyrrolo[3,2-b]pyridin-1-amine

Cat. No.: B8670746
M. Wt: 133.15 g/mol
InChI Key: NFTUGBUZNRPHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Pyrrolo[3,2-b]pyridin-1-amine is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family, a class of structures recognized in medicinal chemistry as "privileged scaffolds" due to their broad pharmacological potential . This specific amine-substituted isomer serves as a valuable building block in organic synthesis and drug discovery research. Research Applications and Value Pyrrolopyridines are analogs of indole where a nitrogen atom replaces one carbon in the five-membered ring, resulting in a bicyclic system that is a key pharmacophore in several bioactive molecules and approved therapies . Although biological data for this specific isomer is limited in public sources, derivatives of the pyrrolo[3,2-b]pyridine scaffold have been identified as potent and selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a promising target in oncology research . Furthermore, other pyrrolopyridine isomers have demonstrated a wide spectrum of biological activities in scientific literature, including antitumor , antiviral , antidiabetic , and antimicrobial effects, highlighting the high research value of this chemical class . The presence of the amine functional group at the 1-position makes this compound a versatile intermediate for further chemical exploration, such as the design of novel small-molecule libraries. Handling and Compliance This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

pyrrolo[3,2-b]pyridin-1-amine

InChI

InChI=1S/C7H7N3/c8-10-5-3-6-7(10)2-1-4-9-6/h1-5H,8H2

InChI Key

NFTUGBUZNRPHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2N)N=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino-Pyrrole Derivatives

A prominent route involves cyclocondensation reactions between substituted 2-amino-1H-pyrrole-3-carbonitriles and active methylene compounds. For instance, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with malononitrile or acetylacetone in acetic acid with catalytic HCl to form pyrrolo[2,3-b]pyridine derivatives. While this method primarily targets pyrrolo[2,3-b]pyridines, adaptation for pyrrolo[3,2-b]pyridin-1-amine requires strategic substitution at the 3-position. The mechanism proceeds via nucleophilic attack on electrophilic carbonyl carbons, followed by cyclization with the nitrile group (Scheme 1).

Key Conditions :

  • Solvent: Acetic acid

  • Catalyst: HCl (3–5 drops)

  • Temperature: Reflux (110–120°C)

  • Yield: 60–75%

Madelung and Fischer Indole Analog Synthesis

Modifications of Madelung and Fischer indole syntheses have been applied to this compound. For example, heating o-aminonitrile derivatives with ketones or aldehydes under basic conditions induces cyclization. A notable example involves the reaction of 3-aminopyridine-2-carbonitrile with cyclopentanone, yielding the pyrrolopyridine core after dehydrohalogenation.

Key Conditions :

  • Base: KOtBu or NaH

  • Solvent: DMF or THF

  • Temperature: 80–100°C

  • Yield: 50–65%

Cross-Coupling and Amination Strategies

Suzuki–Miyaura Cross-Coupling

The introduction of aryl groups at specific positions is achieved via Suzuki–Miyaura coupling. For instance, 4-chloropyrrolo[3,2-b]pyridine undergoes cross-coupling with aryl boronic acids to install substituents at the 2-position. Subsequent Buchwald–Hartwig amination introduces the primary amine group at the 4-position (Scheme 2).

Key Conditions :

  • Catalyst: Pd(dppf)Cl₂

  • Ligand: XPhos

  • Base: Cs₂CO₃

  • Solvent: Dioxane

  • Yield: 40–55%

One-Pot Bromination-Amination

Bromination at the 5-position using N-bromosuccinimide (NBS) followed by amination with dimethylamine affords 5-bromo-N,N-dimethyl-pyrrolo[3,2-b]pyridin-1-amine. This method is advantageous for introducing halogenated intermediates amenable to further functionalization.

Key Conditions :

  • Brominating agent: NBS

  • Solvent: CH₃CN

  • Temperature: 0°C to RT

  • Yield: 70–80%

Functional Group Modifications

Chlorination and Ring Rearrangement

Treatment of pyrrolo[3,2-b]pyridine with m-chloroperoxybenzoic acid (mCPBA) forms an epoxide intermediate, which rearranges to 4-chloropyrrolo[3,2-b]pyridine upon heating with POCl₃. Subsequent amination with NH₃/MeOH yields the target amine.

Key Conditions :

  • Oxidizing agent: mCPBA

  • Rearrangement agent: POCl₃

  • Temperature: 80°C

  • Yield: 45–60%

Nitration and Reduction

Nitration at the 3-position using HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) introduces the amine group. This method is limited by regioselectivity challenges but offers moderate yields.

Key Conditions :

  • Nitrating agent: HNO₃ (conc.)

  • Reduction: 10% Pd/C, H₂ (1 atm)

  • Solvent: EtOH

  • Yield: 30–50%

Protective Group Strategies

SEM Group Protection/Deprotection

The trimethylsilylethoxymethyl (SEM) group protects the pyrrole nitrogen during cross-coupling steps. Deprotection with TFA/H₂O releases the free amine but risks side reactions, such as tricyclic byproduct formation.

Key Conditions :

  • Protecting agent: SEM-Cl

  • Deprotection: TFA/H₂O (9:1)

  • Temperature: RT

  • Yield: 60–70%

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationCyclization, nitrile incorporation60–75High yield, simple conditionsLimited to specific substituents
Suzuki–AminationCross-coupling, amination40–55Versatile for aryl groupsLow yield, multiple steps
BrominationHalogenation, amination70–80High yield, scalableRequires halogen handling
SEM ProtectionProtection/deprotection60–70Enables selective functionalizationRisk of side products

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: pyrrolo[3,2-b]pyridin-1-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form N-oxides.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.

    Substitution: This compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present on the pyrrole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, boronic acids, palladium catalysts.

Major Products:

    N-oxides: from oxidation.

    Amines: from reduction.

    Substituted derivatives: from substitution reactions.

Scientific Research Applications

Biological Activities

Pyrrolo[3,2-b]pyridin-1-amine derivatives have been investigated for a range of pharmacological properties:

  • Antitumor Activity : Several studies have demonstrated that this compound derivatives exhibit potent antitumor effects. For instance, a recent study reported the synthesis of a series of pyrrolo[3,2-c]pyridine derivatives that showed moderate to excellent antitumor activities against various cancer cell lines, including HeLa and MCF-7. The most effective compound exhibited an IC50 value ranging from 0.12 to 0.21 μM, indicating significant potential for further development as an anticancer agent .
  • Antiviral Properties : this compound has shown promise as a scaffold for developing antiviral drugs. A study identified derivatives that could serve as new candidates against influenza viruses, demonstrating the compound's versatility in addressing viral infections .
  • Neuroprotective Effects : Research indicates that pyrrolo[3,2-b]pyridine derivatives may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves several strategies:

  • Multi-step Synthesis : The synthesis often requires multiple steps starting from commercially available precursors. For example, one method involves the reaction of 2-bromo-pyridine derivatives with various reagents to introduce functional groups necessary for biological activity .
  • Optimized Reaction Conditions : Recent advancements have focused on optimizing reaction conditions to improve yields and selectivity. Techniques such as microwave-assisted synthesis have been explored to expedite the process and enhance the efficiency of obtaining target compounds .

Case Study 1: Antitumor Activity

A detailed investigation into a series of pyrrolo[3,2-c]pyridine derivatives revealed their ability to inhibit tubulin polymerization effectively. Compound 10t was identified as a potent inhibitor with significant effects on cell cycle arrest and apoptosis induction in cancer cells. The study utilized molecular docking studies to elucidate the interaction between the compound and tubulin at colchicine-binding sites .

Case Study 2: Antiviral Drug Development

Another study focused on the antiviral potential of this compound derivatives against influenza viruses. The research highlighted the structure-activity relationship (SAR) that guided the design of more effective antiviral agents . This case emphasizes the adaptability of this compound in targeting different biological pathways.

Summary Table of Applications

Application AreaSpecific ActivityNotable CompoundsReferences
AntitumorInhibition of tubulin polymerizationCompound 10t
AntiviralPotential candidates against influenza virusesVarious derivatives
NeuroprotectivePossible treatment for neurodegenerative diseasesNot specified

Mechanism of Action

The mechanism of action of pyrrolo[3,2-b]pyridin-1-amine often involves the inhibition of specific enzymes or receptors. For example, some derivatives inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. By binding to these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare pyrrolo[3,2-b]pyridin-1-amine with analogous pyrrolopyridine derivatives, focusing on structural features, stability, and applications.

Table 1: Structural and Functional Comparison of Pyrrolopyridine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Amine at position 1 C₇H₇N₃ 133.15 Intermediate in quinolone synthesis; air-sensitive
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Methyl at N1, amine at position 5 C₈H₉N₃ 147.18 Limited toxicity data; research use only
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine Methoxy at position 4, pyrimidinyl at position 3 C₁₂H₁₁N₅O 241.25 Kinase inhibitor candidate; stable under ambient conditions
N-[2-(4-Methoxypiperidin-1-yl)pyrimidin-4-yl]-1-isopropyl-pyrrolo[3,2-c]pyridin-6-amine Isopropyl at N1, pyrimidinyl-piperidine at position 6 C₂₃H₂₈N₈O 432.52 IRAK4 inhibitor; therapeutic potential in inflammation
4-(5-Chloro-1-isopropyl-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine Chloro at position 5, isopropyl at N1 C₁₃H₁₅ClN₆ 298.75 Preclinical evaluation for kinase modulation

Structural and Electronic Differences

  • Ring Fusion Position : this compound features a pyrrole ring fused to pyridine at positions 3 and 2, respectively. In contrast, pyrrolo[2,3-b]pyridine derivatives (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) have a different fusion pattern, altering electron distribution and reactivity .
  • Substituent Effects : Methoxy or pyrimidinyl groups (as in ) enhance stability and binding affinity to biological targets like kinases. Chlorination (e.g., in ) increases electrophilicity, favoring interactions with nucleophilic residues in enzymes.

Pharmacological Relevance

  • Pyrrolo[3,2-b]quinolones derived from this compound are explored for antibacterial and anticancer activity .
  • Pyrimidinyl-pyrrolo[3,2-c]pyridines (e.g., ) demonstrate potent IRAK4 inhibition, with IC₅₀ values in the nanomolar range, highlighting their promise in autoimmune disease treatment .
  • Chlorinated derivatives (e.g., ) are being evaluated for kinase inhibition, leveraging halogen bonding for target engagement.

Key Research Findings

  • Synthetic Challenges : The air sensitivity of this compound limits its direct use, necessitating in situ derivatization during synthesis .
  • Biological Performance : Pyrimidinyl-substituted derivatives consistently outperform simpler amines in target binding, as seen in kinase inhibition assays .
  • Safety Profiles : Methyl and isopropyl groups reduce acute toxicity risks compared to unsubstituted amines, though comprehensive toxicological data remain scarce .

Q & A

Q. What are the common synthetic routes for pyrrolo[3,2-b]pyridin-1-amine derivatives, and what methodological considerations are critical for regioselectivity?

this compound derivatives are typically synthesized via cyclization reactions or functionalization of preformed pyrrolopyridine scaffolds. For example, Scheme 5 in outlines a stepwise approach using NaH and methyl iodide for methylation, followed by nitration and Suzuki-Miyaura cross-coupling. Key considerations include:

  • Regioselectivity control : Use of sterically hindered bases (e.g., NaH) to direct methylation to specific nitrogen atoms .
  • Protection/deprotection strategies : Temporary protection of amines (e.g., Boc groups) to prevent undesired side reactions during coupling steps .
  • Catalyst selection : Pd(PPh₃)₄ for efficient cross-coupling with boronic acids .

Q. How can researchers validate the structural integrity of this compound derivatives experimentally?

Structural validation requires a combination of:

  • Single-crystal X-ray diffraction : Used to confirm bond lengths, angles, and stereochemistry, as demonstrated in for a related pyrrolo[2,3-b]pyridine derivative (R factor = 0.039) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity. For example, ¹H NMR can distinguish between regioisomers based on coupling patterns .
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound derivatives in the lab?

While specific toxicological data for this compound is limited, analogous compounds (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) require:

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use of fume hoods to avoid inhalation of vapors or dust .
  • Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized in multi-step reactions?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction times and improves yields in cyclization steps (e.g., cyanoacetylation reactions in ) .
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance Suzuki-Miyaura coupling efficiency .
  • Temperature control : Low-temperature nitration (0°C) minimizes byproduct formation .

Q. What methodologies resolve contradictions in biological activity data for this compound derivatives targeting kinases?

Discrepancies in kinase inhibition profiles (e.g., PI3Kδ vs. CDK4/6 selectivity) can arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) may enhance PI3Kδ affinity, while methoxy groups favor CDK4/6 binding .
  • Crystallographic studies : Co-crystallization with target kinases (e.g., PI3Kδ) to identify binding motifs and guide SAR .
  • Computational modeling : Molecular docking and MD simulations to predict binding modes and explain activity variations .

Q. How do structural modifications influence the photophysical properties of this compound derivatives?

highlights that minor structural changes (e.g., π-extension or B/N doping) in related pyrrolo[3,2-b]pyrroles drastically alter absorption/emission profiles:

  • Red-shifted emission : π-extended derivatives exhibit fluorescence up to 760 nm (σ₂PA ≈ 2400 GM) .
  • Quantum yield optimization : Electron-donating groups (e.g., methoxy) enhance fluorescence efficiency (Φ up to 0.90) .
  • TD-DFT validation : Computational methods reproduce experimental trends, aiding in rational design .

Q. What strategies improve the metabolic stability of this compound-based kinase inhibitors?

  • Bioisosteric replacement : Substituting labile groups (e.g., methyl with cyclopropyl) reduces CYP450-mediated degradation .
  • Prodrug approaches : Esterification of amines to enhance oral bioavailability .
  • In vitro assays : Liver microsome stability testing to identify metabolically resistant candidates .

Methodological Resources

  • Synthetic protocols : and provide stepwise procedures for pyrrolopyridine core functionalization.
  • Kinase assays : PI3Kδ inhibition assays in (IC₅₀ < 10 nM) and CDK4/6 profiling in .
  • Computational tools : TD-DFT for photophysical property prediction and molecular docking for target engagement studies .

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